1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C12H10ClNO2 It is characterized by its indole core structure, which is a common motif in many biologically active molecules
Preparation Methods
The synthesis of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-2,3-dione and 4-chlorobut-2-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to deprotonate the indole-2,3-dione, making it more nucleophilic.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobut-2-en-1-yl moiety. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact pathways depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione and 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione share structural similarities.
Uniqueness: The unique combination of the indole core and the chlorobut-2-en-1-yl moiety gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJQEWFULDXHH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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